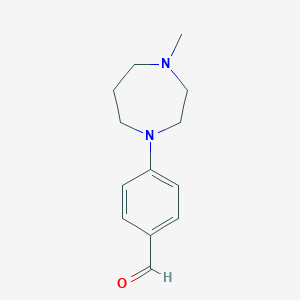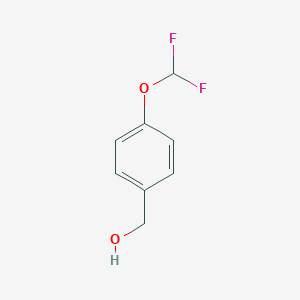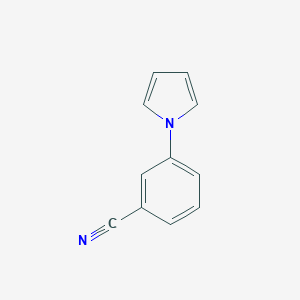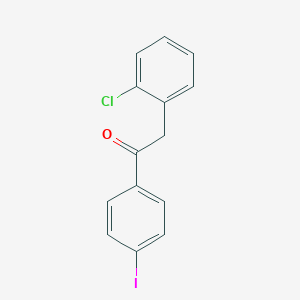
2-(2-Chlorophenyl)-4'-iodoacetophenone
Übersicht
Beschreibung
"2-(2-Chlorophenyl)-4'-iodoacetophenone" is a chemical compound with interest in various fields due to its halogenated structure. While specific studies on this compound are rare, investigations into related halogenated acetophenones provide insights into their chemical behavior and applications.
Synthesis Analysis
The synthesis of related compounds involves various strategies including acetylation, methylation, Fries rearrangement, Grignard reaction, and Sandmeyer reaction, leading to different acetophenone derivatives with yields varying from moderate to high (Teng Da-wei, 2011).
Molecular Structure Analysis
Spectral techniques like FT-IR, FT-Raman, and NMR have been used to analyze the structure of chloro- and bromo-acetophenones, identifying significant shifts and alterations due to halogen presence which can be applied to understand "2-(2-Chlorophenyl)-4'-iodoacetophenone" (S. Ramalingam et al., 2011).
Chemical Reactions and Properties
Halogenated acetophenones participate in various chemical reactions including nucleophilic addition and oxidation processes. They exhibit unique reactivity due to the presence of electron-withdrawing halogen atoms affecting the carbonyl group's behavior (Laijun Zhang et al., 2006).
Physical Properties Analysis
The physical properties such as melting and boiling points, solubility, and crystalline structure of halogenated acetophenones significantly depend on the halogen atoms present. For example, different packing modes and interactions are observed in p-haloacetophenones due to varying halogen atoms (D. Britton & W. Brennessel, 2004).
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity towards other chemical agents can be influenced by halogen substituents. The presence of chlorine and iodine in acetophenones impacts their electron distribution, reactivity patterns, and interaction with nucleophiles (P. Pouzet et al., 1998).
Wissenschaftliche Forschungsanwendungen
Photodegradation of Chlorophenols
Photodegradation Mechanism : Chlorophenols, such as 2-chlorophenol, undergo photodegradation with specific mechanisms based on their position on the ring and whether they are in molecular or anionic form. This leads to transformation into compounds like pyrocatechol or cyclopentadienic acid, which dimerizes through a Diels-Alder reaction (Boule, Guyon, & Lemaire, 1982).
Copper-Doped Titanium Dioxide Catalysis : The photocatalytic degradation of chlorophenols like 2-chlorophenol can be enhanced using copper-doped titanium dioxide, which shows significant visible light activity. This method can lead to complete removal of chlorophenols under certain conditions (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Environmental Impact
- Environmental Photochemistry : The environmental impact of chlorophenols includes their transformation into xenobiotics such as chlorobiphenyldiols through photolysis in cold ecosystems. This process can occur in natural environments and contribute to the presence of toxic compounds (Klánová, Klán, Nosek, & Holoubek, 2003).
Chemical Analysis and Synthesis
- Molecular Structure Analysis : Studies on compounds structurally related to 2-(2-Chlorophenyl)-4'-iodoacetophenone, such as (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, provide insights into their molecular structure, stability, and electronic properties. This information is crucial for understanding their chemical behavior and potential applications (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Medical Imaging Applications
Medical Imaging : The use of radioiodinated analogs of chlorophenyl compounds, similar in structure to 2-(2-Chlorophenyl)-4'-iodoacetophenone, has been explored in medical imaging, particularly in targeting adrenal tissue (Counsell, Ranade, Pocha, Willette, & Diguilio, 1968).
Photocatalysis and Degradation Pathways : Studies on the photocatalytic degradation of chlorophenols have revealed different reaction paths and efficiencies, which are crucial in understanding the environmental fate of these compounds (Bertelli & Selli, 2006).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-(4-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVAYPSSRZMYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598407 | |
| Record name | 2-(2-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-4'-iodoacetophenone | |
CAS RN |
187617-06-7 | |
| Record name | 2-(2-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

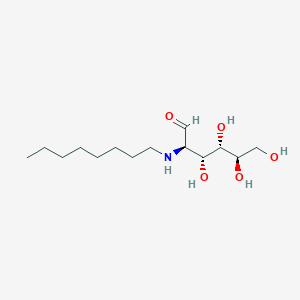


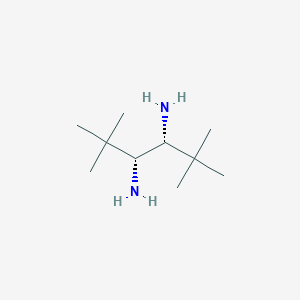
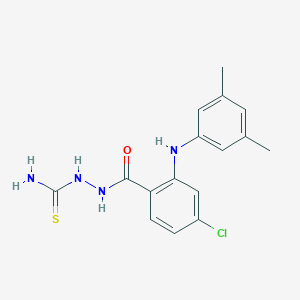
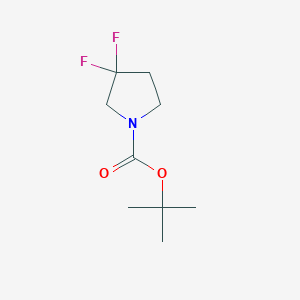
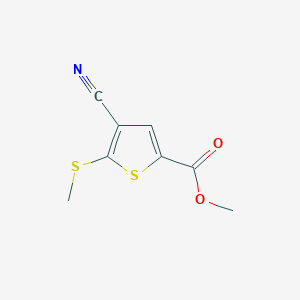
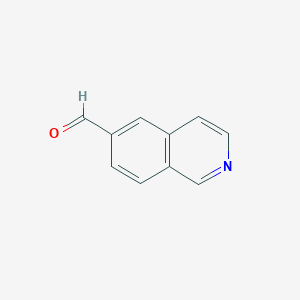
![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)

![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)
